molecular formula C21H22N2O2 B1681805 SKF96067 CAS No. 115607-61-9

SKF96067

Cat. No.: B1681805
CAS No.: 115607-61-9
M. Wt: 334.4 g/mol
InChI Key: MAVJDLHBPIXVJL-UHFFFAOYSA-N
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Description

SKF96067 is a chemical compound known for its role as a reversible inhibitor of the gastric hydrogen/potassium adenosine triphosphatase (H+/K±ATPase). This enzyme is crucial for the acidification of the stomach, making this compound a valuable compound in the study of gastric acid-related conditions .

Scientific Research Applications

SKF96067 has several scientific research applications, including:

Biochemical Analysis

Biochemical Properties

SKF96067 plays a significant role in biochemical reactions by inhibiting the activity of the gastric H+/K±ATPase enzyme . This enzyme is crucial for the acidification of the stomach, and its inhibition by this compound leads to a reduction in gastric acid secretion. This compound interacts with the H+/K±ATPase enzyme competitively with respect to the activating action of potassium ions (K+), with a Ki value of 0.39 ± 0.05 μM . Additionally, this compound inhibits hydrogen ion transport and ATPase activity with an IC50 value of 60 ± 10 μM at pH 7.0 .

Cellular Effects

This compound influences various cellular processes by modulating the activity of the H+/K±ATPase enzyme. This modulation affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the H+/K±ATPase enzyme, this compound reduces the production of gastric acid, which can impact the overall cellular environment in the stomach lining . This reduction in acid production can influence the expression of genes related to acid secretion and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the H+/K±ATPase enzyme, where it acts as a reversible inhibitor . This compound competes with potassium ions for binding to the enzyme, thereby inhibiting its activity. This inhibition prevents the transport of hydrogen ions into the stomach lumen, reducing gastric acid secretion . The compound’s interaction with the enzyme is characterized by a Ki value of 0.39 ± 0.05 μM, indicating its high affinity for the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity over extended periods, but its effectiveness may decrease due to degradation . Long-term exposure to this compound can lead to sustained inhibition of gastric acid secretion, which may have implications for cellular function and overall gastric health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits gastric acid secretion without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to the gastric lining and other tissues . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, indicating a limit to its inhibitory capacity .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of the H+/K±ATPase enzyme . The compound interacts with enzymes and cofactors involved in gastric acid secretion, influencing metabolic flux and metabolite levels. By inhibiting the H+/K±ATPase enzyme, this compound affects the overall metabolic balance in the stomach lining, leading to changes in the production and transport of hydrogen ions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding affinity to the H+/K±ATPase enzyme. This compound’s distribution within the gastric lining is critical for its inhibitory effects on acid secretion . The compound’s transport mechanisms ensure its effective delivery to target sites within the stomach.

Subcellular Localization

This compound’s subcellular localization is primarily within the gastric parietal cells, where it exerts its inhibitory effects on the H+/K±ATPase enzyme . The compound’s activity is directed towards the enzyme’s lumenal side, where it competes with potassium ions for binding . This specific localization is essential for this compound’s function as an inhibitor of gastric acid secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SKF96067 involves several steps, starting with the preparation of key intermediates. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves organic synthesis techniques such as condensation reactions, cyclization, and purification steps to achieve the desired purity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring consistent quality through rigorous quality control measures. The use of automated reactors and continuous flow chemistry could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

SKF96067 primarily undergoes inhibition reactions with the H+/K±ATPase enzyme. It competitively inhibits the enzyme’s activity with respect to the activating action of potassium ions .

Common Reagents and Conditions

The inhibition of H+/K±ATPase by this compound is studied in vitro using conditions such as a pH of 7.0, the presence of 100 millimolar sodium chloride, and 1 millimolar potassium chloride. The compound exhibits an inhibitory concentration (IC50) value of 60 ± 10 micromolar under these conditions .

Major Products Formed

The primary product of the reaction between this compound and H+/K±ATPase is the inhibited enzyme complex, which results in reduced hydrogen ion transport and decreased gastric acid secretion .

Mechanism of Action

SKF96067 exerts its effects by reversibly inhibiting the H+/K±ATPase enzyme. It binds to the enzyme’s active site, preventing the exchange of hydrogen and potassium ions, which is essential for gastric acid secretion. This inhibition reduces the overall acidity in the stomach, providing therapeutic benefits for acid-related conditions .

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: Another proton pump inhibitor that irreversibly inhibits H+/K±ATPase.

    Lansoprazole: Similar to omeprazole, it also irreversibly inhibits the enzyme.

    Pantoprazole: Another irreversible inhibitor of H+/K±ATPase.

Uniqueness of SKF96067

Unlike the aforementioned compounds, this compound is a reversible inhibitor, which means its effects can be more easily controlled and reversed. This property makes it a valuable tool for research and potential therapeutic applications where reversible inhibition is preferred .

Properties

IUPAC Name

1-[8-methoxy-4-(2-methylanilino)quinolin-3-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-4-8-18(24)16-13-22-21-15(10-7-12-19(21)25-3)20(16)23-17-11-6-5-9-14(17)2/h5-7,9-13H,4,8H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVJDLHBPIXVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151146
Record name 3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115607-61-9
Record name 3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115607619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-butyryl-4-chloro-8-methoxyquinoline (6.0 g, 0.023 mol) and o-toluidine (6.0 ml, 0.056 mol) in 1,4-dioxan (100 ml) was heated under reflux with stirring for 1 hour. The mixture was evaporated and chromatographed (silica gel, 2% methanol in dichloromethane) to give 3-butyryl-4-(2-methylphenylamino)-8-methoxyquinoline as an oil which was isolated as the hydrochloride salt (2.12 g, 25.1%), m.p. 215°-217° by crystallisation from ethyl acetate and then recrystallisation from acetone.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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